Betamethasone 21-Propionate-d5 chemical structure and properties
Betamethasone 21-Propionate-d5 chemical structure and properties
An In-depth Technical Guide to Betamethasone 21-Propionate-d5: Synthesis, Characterization, and Application as an Internal Standard
Introduction
Betamethasone is a potent synthetic glucocorticoid of the pregnane class, widely utilized for its profound anti-inflammatory and immunosuppressive properties in treating conditions like psoriasis, eczema, and rheumatoid arthritis.[1] The clinical efficacy and safety of pharmaceutical products are intrinsically linked to their purity and a well-understood metabolic profile. Betamethasone 21-propionate is a known metabolite and potential degradation impurity of betamethasone dipropionate, a common ester form used in topical formulations.[2][3] Accurate quantification of such related substances is a critical requirement in drug development, quality control, and pharmacokinetic studies to ensure product safety and regulatory compliance.
The gold standard for quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique that offers unparalleled sensitivity and selectivity. The robustness and accuracy of LC-MS/MS assays are heavily reliant on the use of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) compounds, particularly deuterated analogues, represent the pinnacle of internal standards. They co-elute with the unlabeled analyte and exhibit nearly identical physicochemical properties, thereby perfectly compensating for matrix effects and variations in sample processing.[4]
This technical guide provides a comprehensive scientific overview of Betamethasone 21-Propionate-d5 (B21P-d5), the deuterium-labeled isotopologue of Betamethasone 21-Propionate. We will delve into its chemical structure, plausible synthetic pathways, detailed analytical characterization, and its pivotal application as an internal standard in advanced analytical workflows. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this critical reference material.
Chemical Structure and Physicochemical Properties
Betamethasone 21-Propionate-d5 is structurally identical to its non-labeled counterpart, with the exception of five hydrogen atoms on the propionate ester moiety at the C21 position, which have been replaced with deuterium atoms. This substitution is specifically designed to be in a chemically stable position, preventing H/D back-exchange under typical analytical conditions. The mass increase of five daltons provides the necessary mass shift for clear differentiation in mass spectrometric analysis.
Diagram: Chemical Structure of Betamethasone 21-Propionate-d5
Caption: Structure of Betamethasone 21-Propionate with deuterated propionate group.
The key physicochemical properties of Betamethasone 21-Propionate-d5 and its unlabeled analogue are summarized below for direct comparison.
| Property | Betamethasone 21-Propionate | Betamethasone 21-Propionate-d5 | Source(s) |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate-d5 | [2][5] |
| Molecular Formula | C₂₅H₃₃FO₆ | C₂₅H₂₈D₅FO₆ | [5][6] |
| Average Molecular Weight | 448.52 g/mol | 453.56 g/mol | [2][6] |
| Monoisotopic Mass | 448.226117 Da | 453.257426 Da | [5][6] |
| CAS Number | 75883-07-7 | Not Available | [5] |
| Appearance | Likely a white to off-white solid | Likely a white to off-white solid | [7] |
| Solubility | Soluble in organic solvents (methanol, acetonitrile), sparingly soluble in water | Expected to be identical to the unlabeled form | [7] |
Plausible Synthetic Pathway
While specific proprietary synthesis methods are not publicly disclosed, a chemically sound and efficient pathway for producing Betamethasone 21-Propionate-d5 can be postulated based on established esterification protocols for corticosteroids.[8][9] The synthesis would logically involve the selective acylation of the primary hydroxyl group at the C21 position of the betamethasone core using a deuterated propionylating agent.
The causality for choosing this pathway is twofold:
-
High Selectivity: The C21 primary hydroxyl group is significantly more reactive towards acylating agents than the tertiary hydroxyl groups at C11 and C17, allowing for a highly selective reaction under controlled conditions, thus minimizing the formation of by-products.
-
Commercial Availability of Reagents: Deuterated propionic acid and its derivatives (e.g., propionic-d5 anhydride or propionyl-d5 chloride) are readily available starting materials for introducing the stable isotope label.
Diagram: Proposed Synthetic Workflow
Caption: A plausible workflow for the synthesis of Betamethasone 21-Propionate-d5.
Experimental Protocol: Proposed Synthesis
-
Dissolution: Dissolve Betamethasone in a suitable aprotic solvent (e.g., pyridine or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution (e.g., to 0°C) and slowly add a slight molar excess of propionic-d5 anhydride. A catalyst, such as 4-dimethylaminopyridine (DMAP), may be added to facilitate the reaction.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) while monitoring its progress using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quenching & Extraction: Upon completion, quench the reaction by adding water or a dilute aqueous acid. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with brine and water, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude product using column chromatography or preparative HPLC to isolate Betamethasone 21-Propionate-d5 with high chemical and isotopic purity.[10]
-
Characterization: Confirm the structure and verify the purity of the final product using NMR, Mass Spectrometry, and HPLC analysis.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Betamethasone 21-Propionate-d5.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the successful incorporation of the deuterium label and for the ultimate use of the compound. Electrospray ionization (ESI) in positive mode is typically employed for corticosteroids.
Expected Observations:
-
Molecular Ion: The [M+H]⁺ ion for B21P-d5 will appear at an m/z of 454.3, which is 5 Da higher than the [M+H]⁺ ion for the unlabeled analogue (m/z 449.2).
-
Fragmentation Pattern: In tandem MS (MS/MS), the fragmentation pattern will be similar to the unlabeled compound, except for fragments that retain the deuterated propionate group. A key fragmentation pathway for 21-esters involves the loss of water, which is more prominent compared to 17-esters.[10]
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) and (Proposed Loss) | Source(s) |
| Betamethasone 21-Propionate | 449.2 | 429.2 (-HF), 411.2 (-HF, -H₂O), 393.2 (-HF, -2H₂O) | [10] |
| Betamethasone 21-Propionate-d5 | 454.3 | 434.3 (-HF), 416.3 (-HF, -H₂O), 398.3 (-HF, -2H₂O), 379.3 (-Propionic-d5 acid) | Predicted |
Protocol: LC-MS/MS Characterization
-
Sample Preparation: Dissolve a small amount (~1 mg) of the substance in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock to a working concentration of approximately 1 µg/mL.[3]
-
Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at ~30% B, increasing to 95% B over several minutes to ensure elution and column cleaning.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry:
-
Ionization: ESI, Positive Mode.
-
Scan Mode: Perform a full scan (e.g., m/z 100-600) to identify the precursor ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the precursor ion (m/z 454.3) and subject it to collision-induced dissociation (CID) to generate product ion spectra. Optimize collision energy to maximize the intensity of characteristic product ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the precise location of the deuterium labels and the overall structural integrity.
Expected Observations:
-
¹H NMR: The most significant and confirmatory observation will be the complete absence of the characteristic signals for the propionate ethyl group: a quartet around 2.2-2.6 ppm (for the -CH₂- group) and a triplet around 1.0-1.3 ppm (for the -CH₃ group).[11] All other signals corresponding to the betamethasone steroid core should remain unchanged.
-
¹³C NMR: The signals for the deuterated carbons (C₂' and C₃' of the propionate group) will be significantly broadened and split into multiplets due to C-D coupling, or may be unobservable depending on the acquisition parameters.
Application in Quantitative Bioanalysis
The primary and most critical application of Betamethasone 21-Propionate-d5 is as an internal standard for the accurate quantification of Betamethasone 21-Propionate in complex biological matrices like plasma, urine, or tissue homogenates.[4][12]
Causality: The Value of a Stable Isotope-Labeled Internal Standard The fundamental principle is that an ideal IS should behave identically to the analyte during the entire analytical procedure. B21P-d5 achieves this because:
-
Co-elution: Its chromatographic retention time is virtually identical to the unlabeled analyte, meaning both experience the same matrix effects during ionization.
-
Similar Extraction Recovery: Its physicochemical properties are so similar that its recovery during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) is the same as the analyte's.
-
Mass Differentiation: Despite these similarities, it is easily distinguished by its mass, allowing for separate quantification by the mass spectrometer.
By adding a known amount of B21P-d5 to every sample, standard, and quality control at the beginning of the workflow, any loss of analyte during processing or any suppression of the signal during ionization is mirrored by the IS. The final quantification is based on the ratio of the analyte peak area to the IS peak area, which remains constant and accurate even if absolute signal intensities fluctuate.
Diagram: Bioanalytical Workflow Using B21P-d5 as an Internal Standard
Caption: Workflow for quantifying Betamethasone 21-Propionate using B21P-d5 IS.
Protocol: Quantification of Betamethasone 21-Propionate in Human Plasma
-
Preparation of Standards: Prepare a calibration curve by spiking blank human plasma with known concentrations of unlabeled Betamethasone 21-Propionate (e.g., 0.1 to 100 ng/mL).
-
Sample Spiking: To 100 µL of each plasma sample, calibrator, and quality control (QC) sample, add 10 µL of a working solution of Betamethasone 21-Propionate-d5 (e.g., at 50 ng/mL), followed by vortexing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each sample, vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Analyte: m/z 449.2 → 411.2 (or other suitable fragment).
-
MRM Transition for IS: m/z 454.3 → 416.3 (or the corresponding fragment).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of Betamethasone 21-Propionate in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Betamethasone 21-Propionate-d5 is a meticulously designed and indispensable tool for modern bioanalysis. Its utility extends far beyond that of a simple chemical; it is a critical component that imparts accuracy, precision, and robustness to quantitative methods essential for drug development and regulatory science. By serving as an ideal internal standard, it enables researchers to navigate the complexities of biological matrices and obtain reliable data on the pharmacokinetics and metabolism of betamethasone esters. The insights provided in this guide—from its chemical properties and synthesis to its practical application—underscore the scientific rationale behind its design and its pivotal role in ensuring the quality and safety of corticosteroid therapies.
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